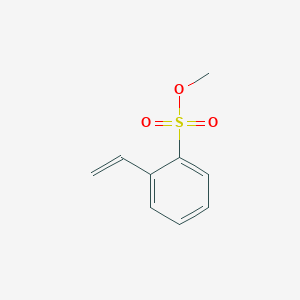
Methyl 2-ethenylbenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-ethenylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with a methyl and an ethenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethenylbenzene-1-sulfonate typically involves the sulfonylation of 2-ethenylbenzene (styrene) with a sulfonating agent such as methanesulfonyl chloride in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Methyl 2-ethenylbenzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where the sulfonate group acts as a directing group.
Nucleophilic Substitution: The sulfonate ester can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by a nucleophile.
Oxidation and Reduction: The ethenyl group can be oxidized to form epoxides or reduced to form ethyl derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: Typical nucleophiles include hydroxide ions, alkoxides, or amines.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Sulfonate esters with different substituents.
Oxidation: Epoxides or alcohols.
科学研究应用
Methyl 2-ethenylbenzene-1-sulfonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of methyl 2-ethenylbenzene-1-sulfonate involves the formation of a sulfonylium ion intermediate during chemical reactions. This intermediate can react with nucleophiles or electrophiles, leading to the formation of various products. The sulfonate group enhances the reactivity of the benzene ring, making it more susceptible to electrophilic attack.
相似化合物的比较
Similar Compounds
Methyl benzenesulfonate: Lacks the ethenyl group, making it less reactive in certain types of reactions.
Ethyl 2-ethenylbenzene-1-sulfonate: Similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and solubility.
2-ethenylbenzenesulfonic acid: Contains a free sulfonic acid group instead of a sulfonate ester, leading to different chemical properties.
属性
CAS 编号 |
30171-82-5 |
|---|---|
分子式 |
C9H10O3S |
分子量 |
198.24 g/mol |
IUPAC 名称 |
methyl 2-ethenylbenzenesulfonate |
InChI |
InChI=1S/C9H10O3S/c1-3-8-6-4-5-7-9(8)13(10,11)12-2/h3-7H,1H2,2H3 |
InChI 键 |
IKSBUASJFRTIPW-UHFFFAOYSA-N |
规范 SMILES |
COS(=O)(=O)C1=CC=CC=C1C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


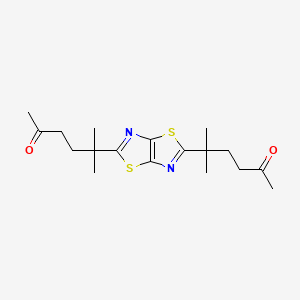
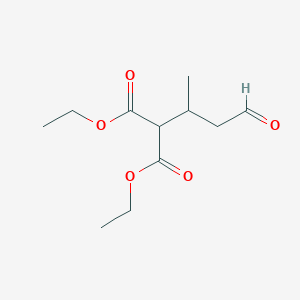
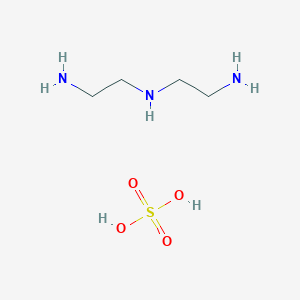
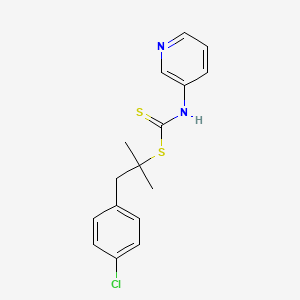
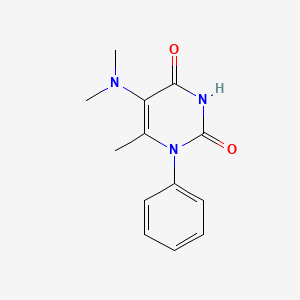
![3,4-Dimethyl-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14694162.png)






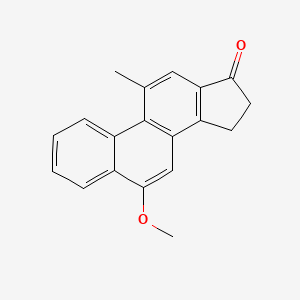
![7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one](/img/structure/B14694206.png)
